N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine typically involves the reaction of 2,4-dimethoxybenzylamine with allylbromide in the presence of diisopropyl ethylamine. The reaction is carried out in methylene chloride with stirring at room temperature. The product is then purified by chromatography to obtain a colorless oil .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine has been used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex molecules, such as isoindolines.
Biology: Analytical studies on its structure and properties using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Industry: Used in the synthesis of nano-structured ceria (CeO2) for material science applications.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition.
Comparison with Similar Compounds
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Another psychedelic compound with similar effects but different potency and duration.
2C-I (4-Iodo-2,5-dimethoxyphenethylamine): Known for its visual and auditory hallucinations.
2C-T-7 (2,5-Dimethoxy-4-(n)-propylthiophenethylamine): Noted for its entheogenic effects.
Uniqueness
N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine is unique due to its specific substitution pattern on the benzyl ring, which influences its pharmacological profile and potency compared to other similar compounds.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)8-12(10)15-3/h4-6,8,13H,1,7,9H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLKUBJAIXJLMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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